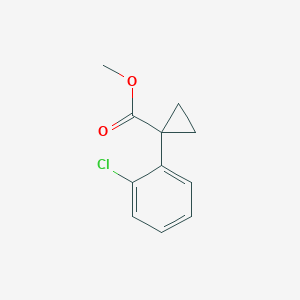

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate

Description

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate (CAS: 943118-88-5) is a cyclopropane-based ester featuring a 2-chlorophenyl substituent. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol (inferred from analogs in and ). The compound is primarily used in synthetic chemistry and pharmaceutical research due to the unique reactivity of the strained cyclopropane ring and the electron-withdrawing chlorine substituent, which modulates electronic and steric properties.

Properties

IUPAC Name |

methyl 1-(2-chlorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTYXFDCYIKTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate typically involves the reaction of 2-chlorobenzyl chloride with methyl cyclopropanecarboxylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate can be synthesized through several methods, including cyclopropanation reactions. The compound's structure allows for versatile reactivity, making it a valuable intermediate in organic synthesis.

- Synthesis Method : The compound can be prepared via the reaction of methacrylic acid derivatives with 2-chlorobenzyl halides under basic conditions. This method is noted for its efficiency and high yield, making it suitable for industrial applications .

Biological Activities

Research has indicated that this compound exhibits notable biological activities, which can be categorized as follows:

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the presence of the chlorophenyl group, which enhances its interaction with microbial cell membranes.

- Analgesic Effects : There are indications that this compound may have analgesic properties. This potential has been explored in animal models, showing promise in pain management applications.

- Antitumor Activity : Some studies have investigated the compound's effects on cancer cell lines, revealing cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Analgesic Properties

In a controlled experiment involving rodents, this compound was administered to evaluate its analgesic effects. The findings indicated a reduction in pain response comparable to standard analgesics, highlighting its potential therapeutic application in pain relief.

Case Study 3: Antitumor Activity

Research focusing on the cytotoxic effects of the compound on various cancer cell lines showed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapies.

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Positional Isomerism

a. Methyl 1-(2-Bromophenyl)cyclopropane-1-carboxylate (CAS: 1379317-16-4)

- Molecular Formula : C₁₁H₁₁BrO₂ | Molecular Weight : 255.11 g/mol .

- Comparison : Replacing chlorine with bromine increases molecular weight by ~44.45 g/mol. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce ring strain but increase lipophilicity (higher XLogP3 inferred). This could enhance membrane permeability in biological systems.

b. Positional Isomers (3- and 4-Chlorophenyl Derivatives)

- Methyl 1-(3-Chlorophenyl)cyclopentane-1-carboxylate (CAS: 943119-02-6) and Methyl 1-(4-Chlorophenyl)cyclopentanecarboxylate (CAS: 914106-85-7) : Key Difference: Chlorine position (meta/para vs. ortho) alters steric hindrance and electronic effects.

Ring Size Modifications: Cyclopropane vs. Cyclobutane

a. Methyl 1-(2-Chlorophenyl)cyclobutane-1-carboxylate (CAS: 1820684-96-5)

- Comparison : Cyclobutane’s reduced ring strain compared to cyclopropane increases thermal stability. However, the larger ring may decrease electrophilic reactivity at the ester carbonyl group.

b. Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate (CAS: 1447-13-8)

Functional Group and Application Variations

a. Pesticide Analogs

- Cyclopropanecarboxylate Esters in Pest Control : Cycloprothrin (Cyano(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate): The dichloro and ethoxyphenyl groups enhance insecticidal activity by stabilizing binding to sodium channels. Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) : A herbicidal urea derivative, contrasting with the ester-based target compound, demonstrating how functional groups dictate biological targets.

b. Non-Cyclopropane 2-Chlorophenyl Derivatives

- 1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9) : A ketone analog with simpler structure but lower polarity (logP ~1.8 inferred) compared to the ester target compound.

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS | Molecular Formula | MW (g/mol) | XLogP3* | Purity |

|---|---|---|---|---|---|

| Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate | 943118-88-5 | C₁₁H₁₁ClO₂ | 210.66 | ~2.5 | 95% |

| Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | 1379317-16-4 | C₁₁H₁₁BrO₂ | 255.11 | ~3.0 | 95% |

| Methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate | 1820684-96-5 | C₁₂H₁₃ClO₂ | 224.68 | ~2.8 | 95% |

| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | 1447-13-8 | C₆H₈Cl₂O₂ | 195.04 | ~2.2 | Not specified |

*XLogP3 estimated based on halogen and substituent effects.

Biological Activity

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 198.65 g/mol. The compound features a cyclopropane ring substituted with a 2-chlorophenyl group and a carboxylate moiety, which are critical for its biological activity. The unique stereochemistry of the compound may influence its interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study: Anticancer Screening

A study synthesized derivatives of cyclopropanecarboxylic acid and tested them against human breast cancer cell lines (MDA-MB-435). Compounds showed varying degrees of activity, with some demonstrating effective inhibition of cell proliferation at concentrations of 10 to 80 µg/mL using the sulforhodamine B assay method .

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| 3a | 10 | 25 |

| 3b | 20 | 40 |

| 3c | 40 | 60 |

| 3d | 80 | 75 |

- Mechanism of Action

The mechanism by which these compounds exert their anticancer effects may involve interactions with cell cycle-related proteins, leading to apoptosis in cancer cells .

Antimicrobial Activity

Research also indicates that this compound possesses antimicrobial properties. Derivatives have been tested against various bacterial strains, showing promising results.

- Case Study: Antituberculosis Activity

In studies focused on antituberculosis activity, several derivatives were screened against Mycobacterium tuberculosis (H37Rv). Compounds such as those derived from piperazin-1-yl methanone exhibited significant inhibition, highlighting their potential as therapeutic agents against tuberculosis .

| Compound | Activity Against M. tuberculosis | Observations |

|---|---|---|

| 3a | Significant | Effective at low concentrations |

| 3b | Moderate | Requires further optimization |

| 3c | High | Strong inhibitory effect |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclopropanation reactions using aryldiazoacetates, which can yield high diastereoselectivity and enantioselectivity . Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of the chlorine atom in the phenyl ring is believed to enhance stability and influence interactions with biological targets, thereby affecting the overall efficacy.

Q & A

Q. What protocols ensure safe handling and disposal in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for chlorinated compounds: use fume hoods, nitrile gloves, and neutralize waste with 10% NaOH before disposal. MSDS sheets (e.g., Section 8 in ) outline emergency measures for inhalation or dermal exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.